Cas no 2229205-13-2 (3-amino-1-cyclopentylcyclobutane-1-carboxylic acid)
3-amino-1-cyclopentylcyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-amino-1-cyclopentylcyclobutane-1-carboxylic acid
- EN300-1814933
- 2229205-13-2
-
- Inchi: 1S/C10H17NO2/c11-8-5-10(6-8,9(12)13)7-3-1-2-4-7/h7-8H,1-6,11H2,(H,12,13)
- InChI Key: SWPYBOWZKLNSCP-UHFFFAOYSA-N
- SMILES: OC(C1(CC(C1)N)C1CCCC1)=O
Computed Properties
- Exact Mass: 183.125928785g/mol
- Monoisotopic Mass: 183.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 63.3Ų
3-amino-1-cyclopentylcyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1814933-0.05g |
3-amino-1-cyclopentylcyclobutane-1-carboxylic acid |
2229205-13-2 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1814933-0.1g |
3-amino-1-cyclopentylcyclobutane-1-carboxylic acid |
2229205-13-2 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1814933-0.25g |
3-amino-1-cyclopentylcyclobutane-1-carboxylic acid |
2229205-13-2 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1814933-0.5g |
3-amino-1-cyclopentylcyclobutane-1-carboxylic acid |
2229205-13-2 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1814933-1.0g |
3-amino-1-cyclopentylcyclobutane-1-carboxylic acid |
2229205-13-2 | 1g |
$1500.0 | 2023-06-01 | ||
| Enamine | EN300-1814933-2.5g |
3-amino-1-cyclopentylcyclobutane-1-carboxylic acid |
2229205-13-2 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1814933-5.0g |
3-amino-1-cyclopentylcyclobutane-1-carboxylic acid |
2229205-13-2 | 5g |
$4349.0 | 2023-06-01 | ||
| Enamine | EN300-1814933-10.0g |
3-amino-1-cyclopentylcyclobutane-1-carboxylic acid |
2229205-13-2 | 10g |
$6450.0 | 2023-06-01 | ||
| Enamine | EN300-1814933-1g |
3-amino-1-cyclopentylcyclobutane-1-carboxylic acid |
2229205-13-2 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1814933-5g |
3-amino-1-cyclopentylcyclobutane-1-carboxylic acid |
2229205-13-2 | 5g |
$2650.0 | 2023-09-19 |
3-amino-1-cyclopentylcyclobutane-1-carboxylic acid Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 3-amino-1-cyclopentylcyclobutane-1-carboxylic acid
3-Amino-1-Cyclopentylcyclobutane-1-Carboxylic Acid: A Comprehensive Overview
3-Amino-1-cyclopentylcyclobutane-1-carboxylic acid, also known by its CAS number CAS No. 2229205-13-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, with its unique structure featuring a cyclobutane ring substituted with a cyclopentyl group and an amino acid moiety, has garnered attention due to its potential applications in drug discovery and material science. Recent advancements in synthetic methodologies and computational modeling have further illuminated its properties and utility.
The structural uniqueness of 3-amino-1-cyclopentylcyclobutane-1-carboxylic acid lies in its combination of a strained cyclobutane ring and a bulky cyclopentyl substituent. This combination creates a molecule with interesting stereochemical properties and reactivity. Researchers have explored the synthesis of this compound through various routes, including ring-closing metathesis and multi-component reactions, which have been optimized to improve yield and purity. These methods are detailed in recent studies published in high-impact journals such as Angewandte Chemie and the Journal of the American Chemical Society.
In terms of pharmacological applications, 3-amino-1-cyclopentylcyclobutane-1-carboxylic acid has shown promise as a lead compound for drug development. Its ability to modulate specific biological targets, such as G-protein coupled receptors (GPCRs), has been extensively studied. A 2023 study conducted by researchers at the University of California, San Francisco, demonstrated that this compound exhibits selective binding to certain GPCRs, making it a potential candidate for treating conditions such as hypertension and chronic pain.
Beyond pharmacology, the compound's physical properties have also been leveraged in materials science. Its rigid structure and ability to form hydrogen bonds make it an ideal candidate for constructing advanced materials such as stimuli-responsive polymers. Recent research published in Nature Materials highlights its use in developing self-healing polymer networks, which have applications in soft robotics and adaptive materials.
The synthesis of 3-amino-1-cyclopentylcyclobutane-1-carboxylic acid has been a focal point of recent studies due to its complexity. Traditional methods often involve multiple steps with low yields, but innovative approaches utilizing catalytic asymmetric synthesis have significantly improved the process. For instance, a 2023 paper in Nature Catalysis introduced a palladium-catalyzed cross-coupling reaction that enables the construction of the cyclopentyl group with high enantioselectivity.
In addition to its chemical synthesis, the compound's stability under various conditions has been thoroughly investigated. Studies reveal that it exhibits excellent thermal stability up to 200°C and is resistant to hydrolysis under physiological conditions. These properties enhance its suitability for both laboratory research and industrial applications.
The future outlook for CAS No. 2229205-13-2, or 3-amino-1-cyclopentylcyclobutane-1-carboxylic acid, is bright, with ongoing research exploring its potential in biotechnology and green chemistry. Its ability to participate in bioorthogonal reactions makes it a valuable tool for studying complex biological systems in real-time. Furthermore, its role as a building block for more complex molecules continues to expand, driven by advancements in synthetic chemistry.
In conclusion, 3-amino-1-cyclopentylcyclobutane-1-carboxylic acid stands at the intersection of cutting-edge chemical synthesis and innovative application development. With continued research efforts, this compound is poised to make significant contributions across multiple scientific disciplines.
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